molecular formula C18H21N3O3S B2569836 Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate CAS No. 924068-64-4

Methyl 2-(3-(4,6-dimethyl-2-(methylthio)pyrimidin-5-yl)propanamido)benzoate

Cat. No.: B2569836
CAS No.: 924068-64-4
M. Wt: 359.44
InChI Key: WIBQUTDISGKBOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which includes “Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzoate”, involves several steps . One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido [2,3- d ]pyrimidin-5-one . This is accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzoate” is based on a pyridopyrimidine moiety . Pyridopyrimidines are a type of heterocyclic compound that have shown therapeutic interest . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzoate” include condensation, cyclization, elimination, methylation, and further condensation . The nature of the acyl group can influence the formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzoate” include its molecular formula (C18H21N3O3S) and molecular weight (359.44). Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into cells .

Future Directions

Pyridopyrimidines, including “Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzoate”, offer a great practical potential in the search for new biologically active compounds . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may continue to explore the therapeutic potential of these compounds .

Properties

IUPAC Name

methyl 2-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-13(12(2)20-18(19-11)25-4)9-10-16(22)21-15-8-6-5-7-14(15)17(23)24-3/h5-8H,9-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQUTDISGKBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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